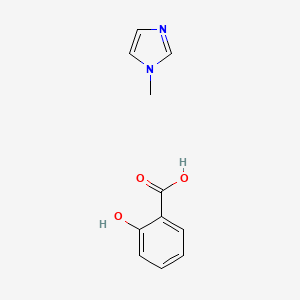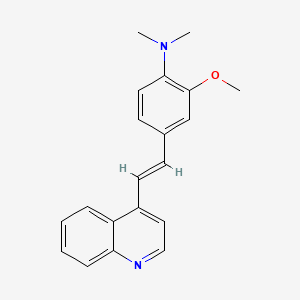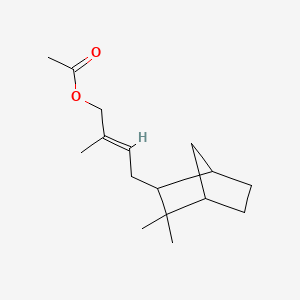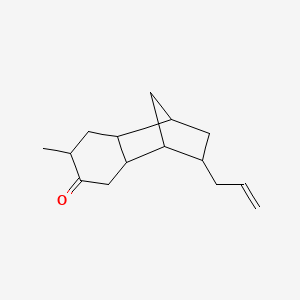
N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide is a chemical compound known for its applications in various industrial and scientific fields. It is characterized by its unique molecular structure, which includes a benzothiazole ring and a sulphenamide group attached to a tetramethylbutyl chain. This compound is often used as an accelerator in the vulcanization of rubber, enhancing the speed and efficiency of the process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide typically involves the reaction of benzothiazole-2-sulfenyl chloride with N-(1,1,3,3-tetramethylbutyl)amine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for the efficient and consistent production of the compound, ensuring high purity and yield. The process involves the precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulphenamide group to a thiol group.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide has a wide range of applications in scientific research:
Chemistry: Used as an accelerator in the vulcanization of rubber, improving the mechanical properties of rubber products.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Employed in the production of high-performance rubber materials used in automotive and aerospace industries.
Mechanism of Action
The mechanism of action of N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide involves its interaction with rubber polymers during the vulcanization process. The compound acts as an accelerator, facilitating the cross-linking of polymer chains through the formation of sulfur bridges. This results in enhanced mechanical properties such as elasticity, strength, and durability.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexylbenzothiazole-2-sulphenamide: Another accelerator used in rubber vulcanization, but with different reactivity and performance characteristics.
N-Tert-butylbenzothiazole-2-sulphenamide: Similar in structure but with a tert-butyl group instead of a tetramethylbutyl group, leading to variations in its chemical behavior and applications.
Uniqueness
N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide is unique due to its specific molecular structure, which provides a balance of reactivity and stability. This makes it particularly effective as an accelerator in the vulcanization process, offering advantages such as faster curing times and improved mechanical properties of the final rubber products.
Properties
CAS No. |
36930-73-1 |
|---|---|
Molecular Formula |
C15H22N2S2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-ylsulfanyl)-2,4,4-trimethylpentan-2-amine |
InChI |
InChI=1S/C15H22N2S2/c1-14(2,3)10-15(4,5)17-19-13-16-11-8-6-7-9-12(11)18-13/h6-9,17H,10H2,1-5H3 |
InChI Key |
XKIDASBNXGXGLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)NSC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12680230.png)
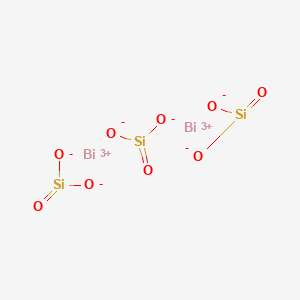
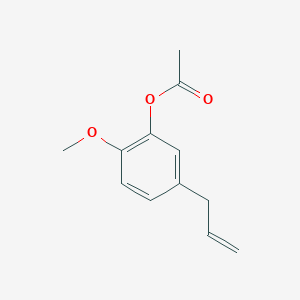

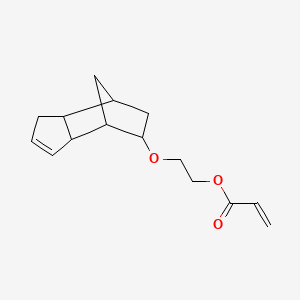


![Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B12680270.png)
